3-氯-5-(三氟甲基)-2-吡啶基-2-(3,5-二甲基-1H-吡唑-1-基)乙醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

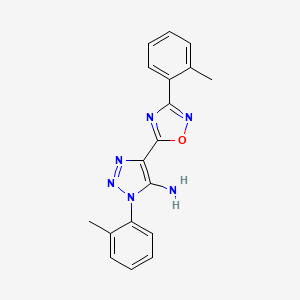

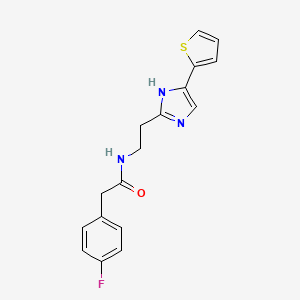

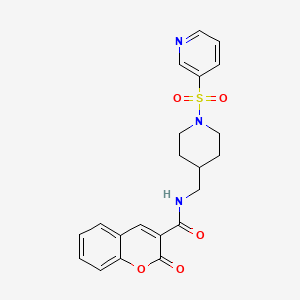

The compound is a complex organic molecule that likely contains a pyrazole ring and a pyridine ring . Pyrazole is a five-membered heterocyclic moiety with an extensive therapeutic profile, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, etc .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods . For example, Chowdhury et al. prepared newer pyrazole derivatives and inspected them for inhibition of inflammation .科学研究应用

合成和结构分析

研究探索了与3-氯-5-(三氟甲基)-2-吡啶基2-(3,5-二甲基-1H-吡唑-1-基)乙醚相关的化合物的合成和结构分析。例如,研究详细介绍了含有吡唑和吡啶衍生物的复杂分子的合成,重点介绍了它们的结构特性和在材料科学和化学中的潜在应用。Rodier 等人 (1994) 的一项研究检查了相关化合物的分子结构,重点关注可能影响其反应性和与其他分子相互作用的平面性和分子内氢键 (Rodier, Belaissaoui, Morpain, & Laude, 1994)。

化学反应和衍生物

另一个应用领域是对涉及此类化合物的化学反应的探索,从而创造出具有潜在工业和制药应用的衍生物。Miki 等人 (2009) 对吡唑并[1,5-a]吡啶的酸催化反应进行了研究,根据反应条件产生了各种衍生物,展示了这些化合物在合成化学中的多功能性和潜在用途 (Miki, Nakamura, Hachiken, & Takemura, 2009)。

材料科学应用

该化合物及其衍生物也正在研究其在材料科学中的潜在应用,例如在开发具有增强性能的新型聚合物材料中。Dikusar 等人 (2018) 对乙基 4-(氯甲基)-2,6-二甲基吡啶-3-羧酸盐的功能衍生物的研究展示了芳基吡啶-4-基甲基醚和其他衍生物的合成,突出了这些化合物在创造具有特定所需性能的材料中的广泛适用性 (Dikusar, Petkevich, Kletskov, Zvereva, Zhukovskaya, Gadzhily, Aliev, Mamedova, Nagieva, & Potkin, 2018)。

电化学和光学特性

此外,与3-氯-5-(三氟甲基)-2-吡啶基2-(3,5-二甲基-1H-吡唑-1-基)乙醚相关的化合物已被研究其电化学和光学特性,在电子学和光子学中具有潜在应用。Hwang 和 Chen (2001) 合成了具有孤立生色团的新型聚(芳基醚),展示了它们良好的热稳定性和有趣的 UV/vis 和光致发光特性,这可能有利于电子设备中的各种应用 (Hwang & Chen, 2001)。

作用机制

Target of Action

The compound “3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl ether” is capable of inhibiting one or more kinases . The primary targets of this compound are SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.

Mode of Action

The compound “3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl ether” interacts with its targets by binding to the active site of the kinases, thereby inhibiting their activity . This inhibition can lead to changes in the phosphorylation status of downstream proteins, altering their function and ultimately affecting cellular processes.

Biochemical Pathways

Given its targets, it is likely that this compound affects pathways related to cell growth and inflammation .

Result of Action

The molecular and cellular effects of “3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl ether” are likely to be diverse, given its potential to inhibit multiple kinases. In general, kinase inhibitors can lead to reduced cell proliferation, induction of apoptosis, and modulation of immune responses .

属性

IUPAC Name |

3-chloro-2-[2-(3,5-dimethylpyrazol-1-yl)ethoxy]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3N3O/c1-8-5-9(2)20(19-8)3-4-21-12-11(14)6-10(7-18-12)13(15,16)17/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQKVXSKUSXXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCOC2=C(C=C(C=N2)C(F)(F)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2725273.png)

![5-(5-Bromopyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2725275.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)

![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)